

ATTO 565: A Technical Guide to Photostability and Photobleaching

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family.^{[1][2][3]} It is widely utilized in biological research and drug development for a variety of applications, including single-molecule detection, high-resolution microscopy (such as STED, PALM, and dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^{[1][2][3][4]} A critical characteristic of any fluorophore for quantitative and time-lapse imaging is its photostability—the ability to resist photochemical destruction when exposed to excitation light.^[5] **ATTO 565** is renowned for its exceptional thermal and photostability, making it a reliable tool for demanding imaging experiments that require prolonged or intense illumination.^{[1][2][6]}

This technical guide provides a comprehensive overview of the photophysical properties of **ATTO 565**, with a specific focus on its photostability and photobleaching characteristics. It includes quantitative data, detailed experimental protocols for assessing photostability, and visual diagrams to illustrate key processes and workflows.

Core Photophysical Properties of ATTO 565

The brightness and performance of a fluorescent dye are determined by its fundamental photophysical parameters. **ATTO 565** exhibits a strong absorption profile and a high fluorescence quantum yield, which contribute to its bright signal in various applications.^{[2][5][6]}

Property	Value	References
Maximum Excitation Wavelength (λ_{abs})	564 nm	[1][3][5]
Maximum Emission Wavelength (λ_{em})	590 nm	[1][3][5]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[1][3][5][7][8]
Fluorescence Quantum Yield (η)	90%	[1][2][3][5][7][8]
Fluorescence Lifetime (τ)	4.0 ns	[3][5][7][9]

Photostability and Photobleaching Mechanisms

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[10] The rate of photobleaching is a critical consideration, especially in experiments requiring long acquisition times or high-intensity laser illumination, such as in super-resolution microscopy.[11]

ATTO 565 is recognized for its high resistance to photobleaching.[1][2] However, like all fluorophores, it will eventually photobleach under continuous illumination. The extent of photobleaching is dependent on factors such as the intensity of the excitation light and the chemical environment.

Quantitative Photostability Data

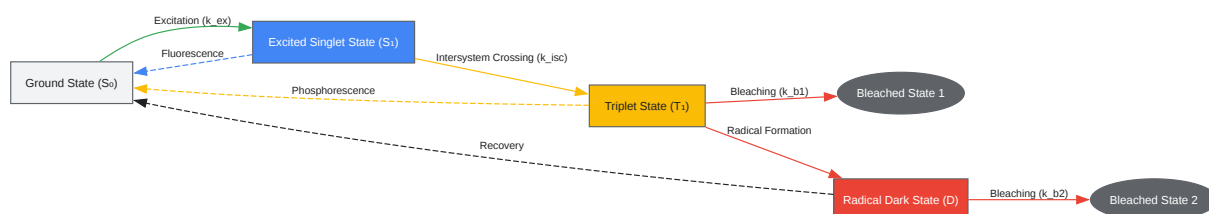
The photostability of **ATTO 565** has been quantified by measuring its average bleaching time under different illumination intensities. As the light intensity increases, the average time before the molecule photobleaches decreases.

Illumination Intensity (W/cm ²)	Average Bleaching Time (s)	References
284	63.0	[1][11]
568	21.8	[1][11]
1136	18.2	[1][11]

Photobleaching Pathways

The photobleaching of **ATTO 565** is a complex process that can involve multiple pathways. Research suggests a mechanism involving transitions to transient non-fluorescent "dark states" from which the molecule can either return to the fluorescent state or enter a permanent, bleached state.[12] The presence of molecular oxygen can significantly influence these pathways.

In the presence of air, the fluorescence decay of **ATTO 565** populations often follows a biexponential pattern. This is explained by a four-electron energy level model with two distinct pathways to a bleached state.[1][11] One pathway involves the formation of a radical dark state (D) from the triplet state (T_1), while the other involves direct bleaching. In an oxygen-depleted environment (e.g., under a nitrogen atmosphere), the decay tends to be monoexponential.[11]



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Proposed photobleaching pathways for **ATTO 565**.

Experimental Protocols

Accurate assessment of photostability requires standardized experimental procedures. Below are protocols for labeling proteins with **ATTO 565** and for quantifying its photostability.

Protocol 1: Labeling Proteins with **ATTO 565** NHS Ester

This protocol provides a general method for conjugating amine-reactive **ATTO 565** NHS ester to proteins.^[5] Optimal conditions may vary for specific proteins.

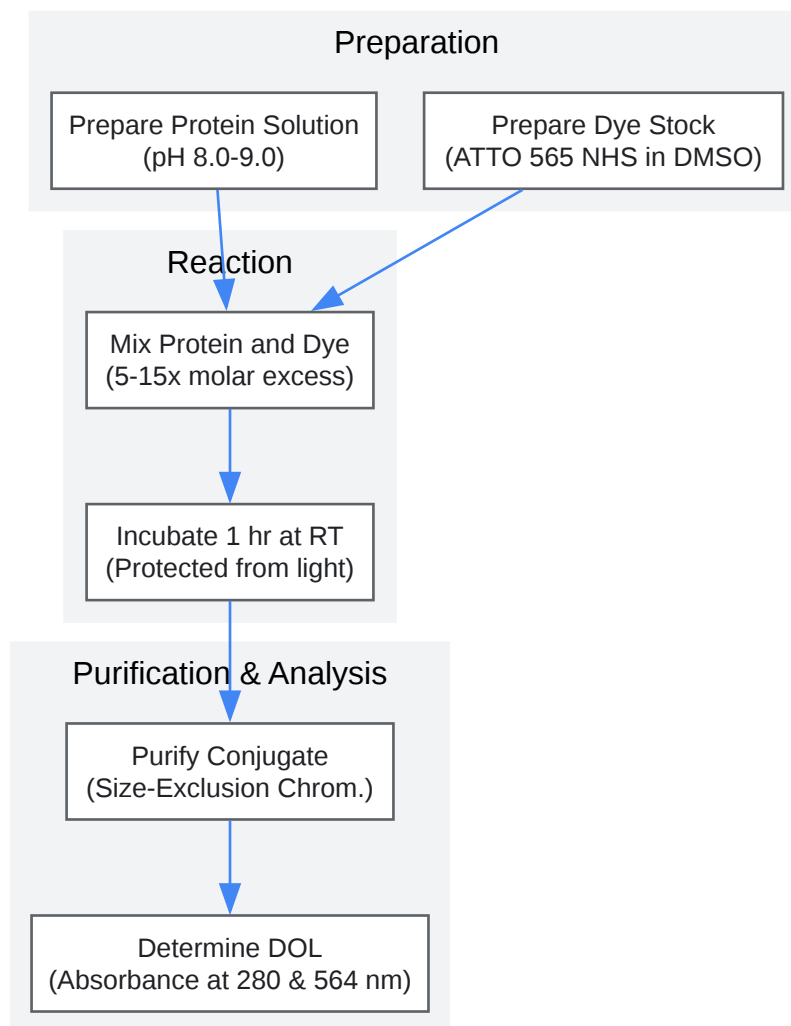
Materials:

- **ATTO 565** NHS ester
- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0)
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- **Prepare Protein Solution:** Dissolve or dilute the protein in the reaction buffer to a concentration of 1-5 mg/mL.
- **Prepare Dye Stock Solution:** Dissolve **ATTO 565** NHS ester in DMSO to a concentration of ~10 mg/mL immediately before use.
- **Perform Labeling Reaction:** Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically used.
- **Incubate:** Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purify Conjugate:** Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction contains the labeled protein.

- Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for **ATTO 565**).



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Workflow for protein conjugation with **ATTO 565** NHS ester.

Protocol 2: Measurement of Photobleaching Half-Life

This protocol outlines a method to determine the photobleaching half-life ($t_{1/2}$) of a fluorescent dye using fluorescence microscopy.[13]

Materials:

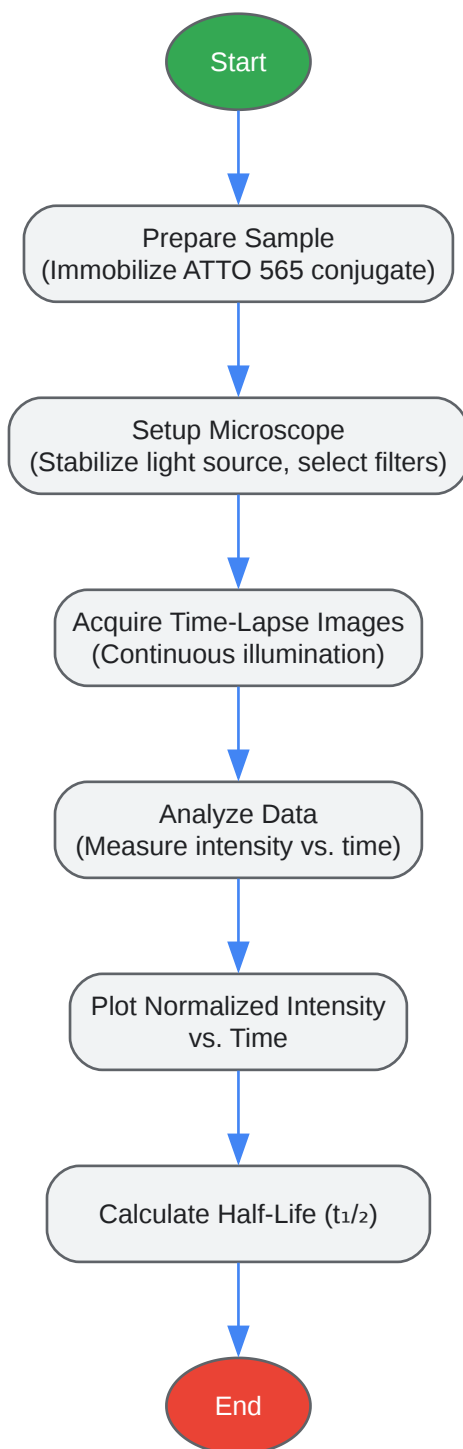
- **ATTO 565**-labeled sample (e.g., conjugated protein)

- Microscope slides and coverslips
- Mounting medium or buffer (e.g., PBS), with or without antifading agents
- Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera
- Image analysis software (e.g., ImageJ/Fiji)

Procedure:

- Sample Preparation: Immobilize the **ATTO 565**-labeled molecules on a clean microscope coverslip. Wash to remove unbound molecules and mount on a slide with the desired buffer.
- Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for **ATTO 565** (Excitation ~560 nm, Emission ~590 nm).
- Image Acquisition:
 - Locate the region of interest (ROI).
 - Set the camera exposure and light source intensity to appropriate levels.
 - Acquire an initial image ($t=0$).
 - Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
- Data Analysis:
 - Open the image series in the analysis software.
 - Select an ROI within the illuminated area and measure the mean fluorescence intensity for each frame.
 - Correct for background fluorescence by subtracting the mean intensity of a region without labeled molecules.
 - Normalize the background-corrected intensity values to the initial intensity (at $t=0$).

- Plot the normalized fluorescence intensity as a function of time.
- Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life ($t_{1/2}$).



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Experimental workflow for assessing photostability.

Conclusion

ATTO 565 is a bright and highly photostable fluorescent dye, making it an excellent choice for a wide range of fluorescence-based applications, particularly those that involve extended imaging periods or intense illumination.^{[5][14]} Its high quantum yield ensures a strong signal, while its robust chemical structure provides resistance to photobleaching.^{[2][6]} Understanding the photobleaching characteristics and the factors that influence them, such as illumination intensity and the local chemical environment, allows researchers to optimize their experimental conditions and acquire high-quality, reproducible data. The provided protocols offer a standardized approach for utilizing **ATTO 565** and quantifying its performance, empowering scientists in their research and development endeavors.

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